An In-Depth Technical Guide to Retinoyl Chloride: Structure, Synthesis, and Application
An In-Depth Technical Guide to Retinoyl Chloride: Structure, Synthesis, and Application
This guide provides a comprehensive technical overview of retinoyl chloride, a highly reactive intermediate crucial for the synthesis of a wide array of retinoids used in pharmaceutical and cosmetic research and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its structure, properties, synthesis, and handling, grounded in scientific literature and established laboratory practices.
Executive Summary: The Significance of a Reactive Intermediate
Retinoyl chloride is the acyl chloride derivative of retinoic acid, a metabolite of vitamin A.[1][2] Its significance in synthetic chemistry lies in the highly reactive acyl chloride functional group, which allows for the facile formation of esters and amides.[1][2] This reactivity makes it an indispensable precursor for creating novel retinoid derivatives with tailored biological activities, improved stability, or reduced side effects compared to the parent retinoic acid. However, this high reactivity also brings challenges in its synthesis, handling, and stability, necessitating a thorough understanding of its chemical nature. This guide aims to provide that understanding, enabling its effective and safe utilization in a research and development setting.
Molecular Structure and Physicochemical Properties
Retinoyl chloride's structure is characterized by a β-ionone ring, a polyene chain with conjugated double bonds, and a terminal acyl chloride group. The most common and biologically relevant isomer is all-trans-retinoyl chloride.
Chemical Identification and Nomenclature
| Property | Value | Source |
| IUPAC Name | (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl chloride | PubChem |
| Synonyms | Retinoic acid chloride, all-trans-Retinoyl chloride, Vitamin A acid chloride | [3] |
| CAS Number | 53839-60-4 | [1][4][5] |
| Molecular Formula | C₂₀H₂₇ClO | [1][5] |
| Molecular Weight | 318.88 g/mol | [5] |
Physicochemical Properties
Retinoyl chloride is typically a yellow to orange solid or liquid, depending on its purity.[1][2][4] It is soluble in most organic solvents.[2] Due to its high reactivity, specific physical constants such as melting and boiling points are not consistently reported in the literature.
A critical property of retinoyl chloride is its instability. It is highly sensitive to moisture, readily hydrolyzing back to retinoic acid.[1][4] Furthermore, exposure to light, heat, oxygen, and bases can lead to rapid decomposition and polymerization.[6] This necessitates careful handling and storage under anhydrous and inert conditions.
Spectroscopic Characterization
Definitive spectroscopic data for retinoyl chloride is not widely published due to its instability. However, based on the known spectra of its precursor, all-trans-retinoic acid, and general principles of spectroscopy, the following characteristics can be anticipated.
Infrared (IR) Spectroscopy
The IR spectrum of retinoyl chloride is expected to show characteristic peaks for its functional groups. A strong absorption band for the C=O stretch of the acyl chloride would be present, typically in the range of 1770-1815 cm⁻¹, which is at a higher wavenumber than the C=O stretch of the corresponding carboxylic acid. The conjugated C=C bonds of the polyene chain would exhibit stretching vibrations between 1555 and 1650 cm⁻¹.[7][8] The trans double bonds are expected to show absorbance in the 955-990 cm⁻¹ region.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental NMR data for retinoyl chloride is scarce, the ¹H and ¹³C NMR spectra would be similar to that of all-trans-retinoic acid, with notable differences in the chemical shifts of the protons and carbons near the acyl chloride group.
-
¹H NMR: The vinylic and methyl protons on the polyene chain would appear in the downfield region, similar to those in retinoic acid. The proton on the carbon adjacent to the carbonyl group would likely experience a downfield shift compared to its position in retinoic acid due to the electron-withdrawing effect of the chlorine atom.
-
¹³C NMR: The most significant change would be the chemical shift of the carbonyl carbon, which in acyl chlorides typically appears further downfield (around 160-180 ppm) compared to carboxylic acids. The other carbons in the polyene chain and the β-ionone ring would have chemical shifts comparable to those in all-trans-retinoic acid.
Mass Spectrometry
The mass spectrum of retinoyl chloride would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the chlorine atom and subsequent fragmentation of the polyene chain. In-source fragmentation in APCI-MS might lead to the observation of a parent ion at m/z 269.2, representing the neutral loss of the acyl chloride group and water.[9]
Synthesis of Retinoyl Chloride
The synthesis of retinoyl chloride is a critical step in the preparation of many synthetic retinoids. The primary method involves the conversion of retinoic acid using a chlorinating agent.
Causality Behind Experimental Choices
The choice of chlorinating agent and reaction conditions is paramount due to the sensitivity of the retinoid structure. Stronger reagents or prolonged reaction times can lead to polymerization and degradation of the polyene chain. Thionyl chloride (SOCl₂) is a commonly used reagent because it reacts with the carboxylic acid to form the acyl chloride, with the byproducts (SO₂ and HCl) being gaseous, which helps to drive the reaction to completion.[10] The use of a catalyst, such as dimethylformamide (DMF), can facilitate the reaction, likely through the formation of the Vilsmeier reagent in situ.
Experimental Protocol: Synthesis of all-trans-Retinoyl Chloride
This protocol is adapted from a patented procedure and should be performed by trained personnel in a well-ventilated fume hood.
Materials:
-
all-trans-Retinoic acid
-
Thionyl chloride (SOCl₂)
-
Dimethylformamide (DMF, anhydrous)
-
Acetonitrile (anhydrous)
-
Potassium carbonate (anhydrous)
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Rotary evaporator
Workflow Diagram:
Caption: General nucleophilic acyl substitution of retinoyl chloride.
Synthesis of Retinamides
A prominent application of retinoyl chloride is in the synthesis of retinamides, such as N-(4-hydroxyphenyl)retinamide (4-HPR or Fenretinide), a promising cancer chemopreventive agent. [11] Experimental Protocol: Synthesis of N-(4-hydroxyphenyl)retinamide (Conceptual)
-
The crude retinoyl chloride, prepared as described in section 4.2, is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere.
-
In a separate flask, 4-aminophenol is dissolved in an anhydrous solvent, often with a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct.
-
The solution of retinoyl chloride is added dropwise to the 4-aminophenol solution at a low temperature (e.g., 0°C) to control the reaction rate and minimize side reactions.
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS).
-
The product is then isolated through an appropriate work-up procedure, which may involve washing with dilute acid and base to remove unreacted starting materials and byproducts, followed by purification by crystallization or column chromatography.
Synthesis of Retinoyl Esters
Retinoyl chloride readily reacts with alcohols to form retinoyl esters. These esters are often more stable and less irritating than retinoic acid, making them suitable for cosmetic applications. [1][2]The reaction proceeds similarly to the synthesis of amides, with an alcohol used as the nucleophile in the presence of a base.
Conclusion: A Key Building Block in Retinoid Chemistry
Retinoyl chloride, despite its inherent instability, is a cornerstone intermediate in the synthesis of advanced retinoid derivatives. Its high reactivity, when properly managed, provides a powerful tool for medicinal chemists and drug development professionals to create novel compounds with enhanced therapeutic profiles. A thorough understanding of its structure, careful execution of its synthesis, and strict adherence to safety and handling protocols are essential for leveraging the full potential of this valuable synthetic building block. This guide serves as a foundational resource for researchers embarking on the chemical exploration of new frontiers in retinoid science.
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